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Introduction
Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase, an enzyme essential for the replication of the viral genome. It is a key

component of combination antiviral therapies for chronic HCV infection, particularly genotype 1.

A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is critical for its

safe and effective use, as well as for the development of future antiviral agents. This guide

provides a detailed technical overview of the absorption, distribution, metabolism, and

excretion (ADME) of Dasabuvir, supported by quantitative data, experimental methodologies,

and visual representations of key processes.

Pharmacokinetic Profile
Dasabuvir exhibits a well-characterized pharmacokinetic profile that supports its twice-daily

dosing regimen. Its absorption is significantly enhanced by food, and it is highly bound to

plasma proteins. The drug is extensively metabolized, primarily by cytochrome P450 enzymes,

with both the parent drug and its major active metabolite, M1, contributing to the overall

therapeutic effect.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7980857?utm_src=pdf-interest
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Following oral administration, Dasabuvir is readily absorbed, with peak plasma concentrations

(Cmax) typically reached within 4 to 5 hours.[1] The absolute bioavailability of Dasabuvir is
approximately 70%.[2] Co-administration with a moderate-fat meal increases the area under

the curve (AUC) by 30%, highlighting the importance of taking Dasabuvir with food to

maximize its absorption.[1]

Distribution
Dasabuvir is extensively bound to human plasma proteins, with a binding percentage greater

than 99.5%.[2][3] Its active metabolite, M1, is also highly protein-bound at 94.5%.[3] The

volume of distribution at steady state (Vss) for Dasabuvir is approximately 149 liters, indicating

a moderate level of distribution into tissues.[2]

Metabolism
Dasabuvir is primarily cleared through hepatic metabolism. The major metabolic pathway is an

oxidative process mediated predominantly by cytochrome P450 2C8 (CYP2C8), with a minor

contribution from CYP3A4.[2][4] This biotransformation results in the formation of the M1

metabolite, which is also pharmacologically active.[4]

Excretion
The elimination of Dasabuvir and its metabolites is primarily through the biliary-fecal route.

Following a single oral dose of radiolabeled Dasabuvir, approximately 94.4% of the dose was

recovered in the feces, with a minimal amount (2%) excreted in the urine.[2] A significant

portion of the drug excreted in the feces is the unchanged parent compound (26.2%),

suggesting that metabolism is a major but not the sole pathway of elimination.[2] The terminal

half-life of Dasabuvir is in the range of 5 to 8 hours.[4]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Dasabuvir and its

active metabolite M1 in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Dasabuvir and M1 Metabolite in Healthy
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Parameter Dasabuvir M1 Metabolite Reference

Tmax (h) ~4.0 Not Reported [2]

Cmax (ng/mL) 868 358 [5]

AUC (ng·h/mL) Not Reported Not Reported -

Half-life (t½) (h) 5 - 8 Similar to Dasabuvir [4]

Protein Binding (%) >99.5 94.5 [2][3]

Volume of Distribution

(Vd/F) (L)
517 Not Reported

Absolute

Bioavailability (%)
~70 Not Applicable [2]

Data presented are approximate values and may vary depending on the study population and

conditions.

Table 2: Excretion of Dasabuvir and Metabolites

Route of Excretion
Percentage of
Administered Dose

Form Reference

Feces 94.4%
Parent Drug &

Metabolites
[2]

26.2% Unchanged Dasabuvir [2]

Urine 2%
Parent Drug &

Metabolites
[2]

0.03% Unchanged Dasabuvir [2]

Table 3: Effect of Hepatic Impairment on Dasabuvir and M1 AUC
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Hepatic Function
Change in
Dasabuvir AUC

Change in M1 AUC Reference

Mild (Child-Pugh A) No significant change No significant change [3]

Moderate (Child-Pugh

B)
↓ 16% ↓ 57% [3]

Severe (Child-Pugh

C)
↑ 325% ↑ 77% [3]

Experimental Protocols
The characterization of Dasabuvir's pharmacokinetics and metabolism relies on robust

analytical and in vitro methodologies.

Quantification of Dasabuvir in Plasma by UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method is typically employed for the quantitative determination of Dasabuvir and its

metabolites in human plasma.

Sample Preparation: Plasma samples are prepared by either protein precipitation with

acetonitrile or by solid-phase extraction.

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g.,

Waters BEH™ C18) using a gradient elution with a mobile phase consisting of an aqueous

component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the positive or negative electrospray ionization (ESI) mode. Multiple reaction

monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions

for Dasabuvir and its internal standard.

In Vitro Metabolism Studies
Enzyme Phenotyping: To identify the cytochrome P450 enzymes responsible for Dasabuvir
metabolism, in vitro studies are conducted using human liver microsomes and a panel of
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recombinant human CYP enzymes. Dasabuvir is incubated with these enzyme sources, and

the formation of metabolites is monitored over time. Specific chemical inhibitors of CYP

enzymes are also used to confirm the contribution of individual enzymes.

Visualizations
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Caption: Metabolic pathway of Dasabuvir.
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Experimental Workflow for a Dasabuvir Pharmacokinetic
Study
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Caption: Experimental workflow for a Dasabuvir pharmacokinetic study.

Drug-Drug Interactions
Given that Dasabuvir is a substrate of CYP2C8 and to a lesser extent CYP3A4, there is a

potential for drug-drug interactions (DDIs) with inhibitors or inducers of these enzymes.

CYP2C8 Inhibitors: Strong inhibitors of CYP2C8, such as gemfibrozil, can significantly

increase Dasabuvir plasma concentrations and are therefore contraindicated.

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 have a less pronounced effect on

Dasabuvir exposure.

CYP3A4/CYP2C8 Inducers: Strong inducers of CYP3A4 and/or CYP2C8 can decrease

Dasabuvir plasma concentrations, potentially reducing its efficacy.

Dasabuvir itself is an inhibitor of the transporter proteins P-glycoprotein (P-gp) and breast

cancer resistance protein (BCRP), which should be considered when co-administering drugs

that are substrates of these transporters.

Conclusion
Dasabuvir possesses a predictable pharmacokinetic profile characterized by rapid absorption,

high protein binding, extensive metabolism primarily via CYP2C8, and predominantly fecal

excretion. The formation of an active metabolite, M1, contributes to its overall therapeutic

effect. A comprehensive understanding of these properties, along with its potential for drug-

drug interactions, is essential for optimizing its clinical use and for guiding the development of

new antiviral therapies. The methodologies outlined in this guide provide a framework for the

continued investigation of Dasabuvir and other novel chemical entities in the field of drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7980857?utm_src=pdf-body-img
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-body
https://www.benchchem.com/product/b7980857?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic
hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver
and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

4. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Dasabuvir: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7980857#pharmacokinetics-and-metabolism-of-
dasabuvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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